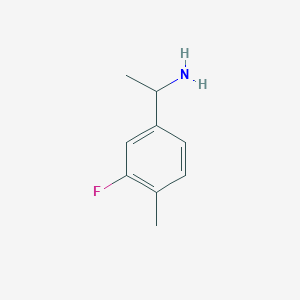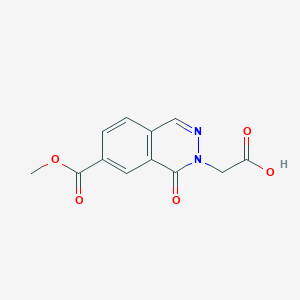
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid, also known as MOPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid involves its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is highly specific and can be used to detect ROS in a variety of biological samples.
Biochemical and Physiological Effects:
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid has been found to have a variety of biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative stress. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One of the major advantages of using 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid in lab experiments is its high specificity for ROS detection. This makes it an ideal tool for studying oxidative stress and related disorders. However, there are also some limitations to its use, including the need for specialized equipment and expertise to perform the experiments.
未来方向
There are many potential future directions for research on 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid. One area of interest is the development of new fluorescent probes based on the structure of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid. These probes could be used to detect other reactive species and could have a wide range of applications in scientific research. Another area of interest is the use of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid in the study of neurodegenerative disorders, such as Alzheimer's disease, where oxidative stress is thought to play a key role.
Conclusion:
In conclusion, 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid is a highly promising compound with a wide range of potential applications in scientific research. Its ability to detect reactive oxygen species with high specificity makes it an ideal tool for studying oxidative stress and related disorders. While there are some limitations to its use, the potential benefits of using 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid in lab experiments are significant, and future research in this area is likely to yield exciting new discoveries.
合成方法
The synthesis of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid involves a multi-step process that begins with the condensation of phthalic anhydride and glycine to form 2-(7-carboxyphthalazin-1-yl)acetic acid. This compound is then treated with methoxyacetic anhydride to produce the final product, 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid.
科学研究应用
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid has been found to have a variety of applications in scientific research. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for the study of oxidative stress and related disorders.
属性
IUPAC Name |
2-(7-methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-12(18)7-2-3-8-5-13-14(6-10(15)16)11(17)9(8)4-7/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSWSZVONVVAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NN(C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)
![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)
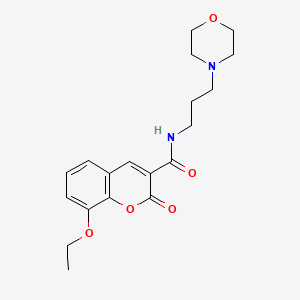
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
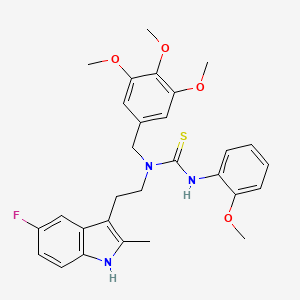
![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)
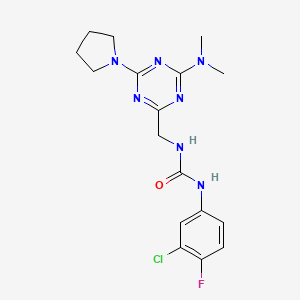
![4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2788932.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)
![N,N-Dimethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2788938.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2788940.png)

